molecular formula C22H22N6O2 B2558019 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 892471-91-9

2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2558019
CAS No.: 892471-91-9
M. Wt: 402.458
InChI Key: PLSYYLRDDWIJKD-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused bicyclic core comprising a triazole and pyrimidine ring. Key structural features include:

  • Position 7: A ketone group (7-oxo), which may enhance hydrogen-bonding capabilities.
  • Position 6: An N-phenethylacetamide side chain, offering conformational flexibility and possible receptor-binding modulation.

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-16-7-9-18(10-8-16)13-28-21-20(25-26-28)22(30)27(15-24-21)14-19(29)23-12-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSYYLRDDWIJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the compound’s biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C21H24N6O2C_{21}H_{24}N_6O_2 with a molecular weight of approximately 392.46 g/mol. The structure features a triazolopyrimidine core that is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazolopyrimidine moiety allows for modulation of enzyme activity and receptor interactions, which can lead to significant biological effects such as:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Antimicrobial Activity : The structural characteristics suggest potential efficacy against bacterial and fungal pathogens.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazolopyrimidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:

Cell LineIC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound may induce apoptosis and cell cycle arrest in cancer cells, particularly affecting the G0/G1 phase of the cell cycle .

Antimicrobial Activity

Triazolopyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds exhibit moderate to significant activity against a range of bacterial strains, indicating their potential as antibiotic agents .

Case Studies

  • Cytotoxicity Evaluation :
    A study investigated the cytotoxic effects of several triazolopyrimidine derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds with similar structures to our target exhibited promising cytotoxicity profiles, with IC50 values suggesting effective inhibition at low concentrations .
  • Inhibition of c-Met Kinase :
    Another study focused on the inhibitory effects of triazolo-pyrimidine derivatives on c-Met kinase, a critical target in cancer therapy. The compound's ability to inhibit this pathway suggests its potential role in treating cancers characterized by c-Met overexpression .

Scientific Research Applications

Antimicrobial Properties : Compounds containing the triazolo-pyrimidine moiety have shown significant antimicrobial activity. Research indicates that derivatives similar to this compound exhibit effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The specific compound's structural attributes may enhance its binding affinity to bacterial enzymes, leading to increased efficacy.

Anticancer Potential : The anticancer properties of triazolo-pyrimidines have been well-documented. Studies suggest that modifications in the structure can lead to enhanced selectivity and potency against different cancer cell lines. For instance, docking studies reveal that similar compounds effectively inhibit growth by targeting enzymes involved in tumor proliferation.

Mechanism of Action : The proposed mechanism involves the inhibition of key metabolic pathways in pathogenic organisms. The presence of specific functional groups in the compound may facilitate interactions with target proteins, disrupting essential biological processes.

Case Studies

  • Antitubercular Activity : A study evaluated various substituted triazolo-pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally related to 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide. These compounds demonstrated significant inhibitory effects with IC50 values indicating potent activity.
  • Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and potential therapeutic applications.
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound may act as a potent inhibitor of specific enzymes involved in cancer progression and microbial resistance.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Triazolo[4,5-d]pyrimidine derivatives are compared to thiazolo-pyrimidine and coumarin-fused analogs to assess the impact of heteroatom composition:

Compound Class Core Structure Key Features Biological Implications Source
Triazolo[4,5-d]pyrimidine Nitrogen-rich fused system High polarity due to three nitrogen atoms; potential for diverse H-bonding. Likely targets nucleotide-binding enzymes
Thiazolo[4,5-d]pyrimidine Sulfur-containing core Sulfur enhances lipophilicity; may participate in redox reactions. Improved metabolic stability
Coumarin-fused pyrimidines Oxygenated benzopyrone motif Fluorescence properties; antioxidant potential. Photodynamic therapy applications

Substituent Effects on Pharmacological Properties

Substituents at positions 3 and 6 critically influence activity. A comparative analysis of analogs is summarized below:

Compound Name (Simplified) Position 3 Substituent Position 6 Substituent Key Observations Source
2-(3-(4-Methylbenzyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)-N-phenethylacetamide (Target) 4-Methylbenzyl N-Phenethylacetamide Moderate lipophilicity; phenethyl chain may enhance blood-brain barrier penetration. N/A
2-(3-(3-Fluorophenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)-N-methyl-N-phenylacetamide 3-Fluorophenyl N-Methyl-N-phenylacetamide Fluorine increases electronegativity, potentially improving target affinity
5-Thioxo-thiazolo[4,5-d]pyrimidine derivatives Phenyl/Thioxo groups Varied (e.g., chromenyl, methyl) Thioxo group enhances electron-withdrawing effects, altering reactivity

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : Fluorine (in 3-fluorophenyl analog) increases polarity and binding precision, as seen in kinase inhibitors .
  • Lipophilic Substituents : The 4-methylbenzyl group in the target compound balances solubility and membrane permeability.
  • Side Chain Flexibility : N-Phenethylacetamide’s ethylene spacer may confer better conformational adaptability compared to rigid N-phenyl groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the triazolopyrimidine core in this compound?

  • Methodological Answer : The triazolopyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, describes a protocol where quinoxalinones are reduced with Na₂S₂O₄ under acidic conditions to form benzimidazole derivatives, which could be adapted. Key steps include optimizing reaction time (e.g., heating for 1–2 hours) and purification via recrystallization . Similarly, highlights the use of O-benzyl hydroxylamine hydrochloride as a precursor for amide coupling, which may apply to functionalizing the triazole moiety.

Q. How can X-ray crystallography be employed to resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and stereochemistry. and provide examples where SCXRD data (space group P1P\overline{1}, RR factor < 0.06) resolved benzylidene substituent orientations in thiazolo-pyrimidine analogs. For this compound, grow crystals in DMF/ethyl acetate mixtures, and refine using software like SHELXL with anisotropic displacement parameters .

Q. What spectroscopic techniques are most reliable for characterizing the acetamide and phenethyl substituents?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. validates benzimidazole derivatives via 1H^1H-NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR carbonyl stretches (~1680 cm⁻¹). For the acetamide group, compare with , where amide protons resonate at δ 8.3–10.1 ppm in DMSO-d₆ .

Advanced Research Questions

Q. How can computational reaction path searches address low yields in multi-step syntheses of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model intermediates and transition states. details ICReDD’s approach using reaction path searches to identify bottlenecks, such as steric hindrance at the triazole-pyrimidine junction. Pair this with experimental validation using high-throughput screening (e.g., varying solvents like acetonitrile or DMF, as in ) .

Q. What strategies resolve contradictions between predicted and observed biological activity in analogs?

  • Methodological Answer : Cross-validate computational docking (e.g., AutoDock Vina) with experimental assays. For example, ’s pyrimidine-based compound showed discrepancies due to unmodeled solvation effects. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to account for solvent interactions and refine binding affinity predictions .

Q. How can membrane separation technologies (e.g., nanofiltration) improve purity during scale-up?

  • Methodological Answer : classifies membrane technologies (CRDC code RDF2050104) for separating byproducts. For this compound, use polyamide membranes with 200–400 Da MWCO to retain unreacted triazolopyrimidine precursors while allowing smaller impurities (e.g., pivalate salts) to pass .

Q. What experimental controls are critical when analyzing metabolic stability in vitro?

  • Methodological Answer : Include positive controls (e.g., verapamil for CYP3A4 inhibition) and matrix blanks. emphasizes trifluoromethyl groups’ metabolic stability; use LC-MS/MS to track degradation products in hepatocyte assays and correlate with computed logP values (e.g., using ChemAxon) .

Data Analysis and Optimization

Q. How should researchers statistically analyze batch-to-batch variability in crystallinity?

  • Methodological Answer : Apply ANOVA to SCXRD data (e.g., unit cell parameters from ) across 3–5 batches. Use Rietveld refinement (TOPAS) to quantify amorphous content and correlate with reaction conditions (e.g., cooling rates during crystallization) .

Q. What role does solvent polarity play in optimizing Heck coupling for triazolopyrimidine functionalization?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize Pd catalysts but may increase side reactions. and suggest using acetonitrile with K₂CO₃ for amide couplings; monitor via TLC (silica, ethyl acetate/hexane 1:1) and optimize using a DoE approach .

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